2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide
Overview
Description
DDD85646 is a pyrazole sulphonamide compound known for its potent inhibitory activity against the enzyme N-myristoyltransferase (NMT). This enzyme is responsible for the transfer of myristic acid to the N-terminus of specific cellular proteins, a modification essential for the proper functioning of many proteins. DDD85646 has shown significant efficacy in preclinical models for treating Trypanosoma infections, which cause diseases such as African sleeping sickness .
Mechanism of Action
Target of Action
DDD85646, also known as IMP-366, is an orally active inhibitor of N-myristoyltransferase (NMT) . NMT is an enzyme that catalyzes the transfer of myristic acid to the N-terminus of specific cellular proteins or peptide substrates . This enzyme is a potential target for human African trypanosomiasis .
Mode of Action
DDD85646 interacts with its target, NMT, by forming a salt bridge between a positively charged chemical group of the small molecule and the negatively charged C-terminus of the enzyme . This interaction leads to the inhibition of NMT, thereby disrupting the myristoylation process .
Biochemical Pathways
The inhibition of NMT by DDD85646 affects the myristoylation process, a lipid modification that promotes the binding of proteins to cell membranes for varied biological functions . Myristoylation is utilized for the association of the modified proteins to the cellular membranes, but it also can bind to hydrophobic pockets of certain proteins, exerting control on their cellular localization or switching between on/off states .
Pharmacokinetics
DDD85646 has good oral pharmacokinetics . It has been found to be highly effective in the treatment of Trypanosoma infections in preclinical models . The compound’s bioavailability is about 20% in female NMRI mouse models .
Result of Action
The result of DDD85646’s action is the inhibition of the NMT enzyme, which leads to a disruption in the myristoylation process . This disruption is directly related to the inhibition of the proliferation of Trypanosoma Brucei . DDD85646 and IMP-1088 delivered complete and specific inhibition of N-myristoylation in a range of cell lines .
Action Environment
The potency of DDD85646 is determined by its ability to stabilize the enzyme conformation in the closed state . In this state, the small molecules themselves are trapped and locked inside the structure of the enzyme, creating a significant barrier for their dissociation . This suggests that the action environment, specifically the conformational state of the enzyme, plays a crucial role in the efficacy of DDD85646 .
Biochemical Analysis
Biochemical Properties
DDD85646 interacts with N-myristoyltransferase (NMT), an enzyme that catalyzes the transfer of myristic acid to the N-terminus of specific cellular proteins . DDD85646 acts as an inhibitor of NMT, leading to a decrease in the myristoylation of proteins . This interaction is crucial for the antitrypanosomal activity of DDD85646 .
Cellular Effects
The effects of DDD85646 on cellular processes are primarily related to its inhibition of NMT. In Trypanosoma brucei, this leads to a decrease in the myristoylation of proteins, which in turn affects various cellular processes . For instance, it has been shown to decrease cell viability in vitro and tumor growth in vivo . Furthermore, DDD85646 has been found to cause mitochondrial ferrous iron overload, oxidative stress, elevated protein poly (ADP)-ribosylation, and death by parthanatos .
Molecular Mechanism
The molecular mechanism of action of DDD85646 involves its binding to NMT and inhibition of the enzyme’s activity . This leads to a decrease in the myristoylation of proteins, disrupting their normal function and localization . The inhibition of NMT by DDD85646 also leads to the degradation of certain proteins, including Src family kinases .
Temporal Effects in Laboratory Settings
DDD85646 has been shown to have a significant impact on the growth of Trypanosoma brucei over time in laboratory settings . In a study, DDD85646 administration in mice (12.5 mg/kg for four days) ameliorated T. brucei in an acute mouse model of HAT .
Dosage Effects in Animal Models
In animal models, the effects of DDD85646 have been shown to vary with dosage . In a study involving a mouse model of trypanosomiasis, DDD85646 was administered at a dosage of 12.5 mg/kg for four days, which resulted in a significant reduction in the severity of the disease .
Metabolic Pathways
DDD85646 is involved in the metabolic pathway of protein myristoylation . This process, catalyzed by NMT, involves the transfer of myristic acid to the N-terminus of specific proteins . By inhibiting NMT, DDD85646 disrupts this metabolic pathway, affecting the function and localization of myristoylated proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DDD85646 involves the formation of a pyrazole sulphonamide structure. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a 1,3-diketone.
Sulphonamide formation: The pyrazole intermediate is then reacted with a sulfonyl chloride to form the sulphonamide group.
Substitution reactions: Further functionalization of the pyrazole ring and the sulphonamide group is carried out to introduce the desired substituents.
Industrial Production Methods: Industrial production of DDD85646 would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography .
Types of Reactions:
Substitution Reactions: DDD85646 can undergo substitution reactions, particularly at the pyrazole ring and the sulphonamide group.
Oxidation and Reduction:
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sulfonyl chlorides, hydrazines, and various electrophiles and nucleophiles.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride could be used, depending on the desired transformation.
Major Products: The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives of DDD85646 with different functional groups attached to the pyrazole ring or the sulphonamide group .
Scientific Research Applications
DDD85646 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of N-myristoyltransferase and its effects on protein function.
Biology: Employed in research on parasitic diseases, particularly those caused by Trypanosoma species.
Medicine: Investigated for its potential therapeutic applications in treating parasitic infections and possibly other diseases where N-myristoyltransferase plays a role.
Industry: Potential applications in the development of new drugs targeting N-myristoyltransferase .
Comparison with Similar Compounds
IMP-1088: Another potent N-myristoyltransferase inhibitor, developed to target Plasmodium species, the causative agents of malaria.
DDD100870: Similar to DDD85646, this compound also inhibits N-myristoyltransferase but has shown different activity profiles in various assays .
Uniqueness of DDD85646: DDD85646 is unique due to its high potency and specificity for N-myristoyltransferase, particularly in Trypanosoma species. Its effectiveness in preclinical models of African sleeping sickness highlights its potential as a therapeutic agent. Additionally, its well-characterized mechanism of action and the availability of structural data make it a valuable tool for studying N-myristoyltransferase inhibition .
Properties
IUPAC Name |
2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBSZPZJLPTFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347812 | |
Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215010-55-1 | |
Record name | DDD-85646 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215010551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DDD-85646 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX5CVK89G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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